(4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
描述
属性
IUPAC Name |
(3-chlorophenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c20-15-5-3-4-14(12-15)18(25)22-8-10-23(11-9-22)19(26)16-13-21-24-7-2-1-6-17(16)24/h3-5,12-13H,1-2,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQWXCXIXFRNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine ring and a tetrahydropyrazolo[1,5-a]pyridine moiety, which are known for their pharmacological significance.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine and tetrahydropyrazolo components are known to modulate neurotransmitter systems and exhibit anti-cancer properties through several mechanisms:
- Inhibition of Enzyme Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For example, it may inhibit aldo-keto reductase (AKR1C3), which is implicated in hormone-related cancers .
- Antitumor Activity : Studies have indicated that derivatives with similar structures exhibit significant antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth .
Anticancer Properties
A recent study evaluated the anticancer activity of related compounds and demonstrated that modifications in the piperazine moiety significantly enhanced their efficacy against various cancer cell lines. The compound's ability to induce apoptosis was particularly noted in melanoma cells .
Antibacterial and Antifungal Activities
The compound has also been assessed for its antibacterial and antifungal properties. In vitro tests showed promising results against several bacterial strains, suggesting potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
Case Studies
- Antitumor Efficacy : A study involving related piperazine derivatives reported IC50 values in the nanomolar range against leukemia cell lines. The structural similarities suggest that this compound may exhibit comparable or enhanced activity due to its unique substituents .
- Antimicrobial Activity : Another investigation highlighted the synthesis of various piperazine derivatives that displayed significant antibacterial activity against resistant strains. The findings indicate that this compound could be a candidate for further development as an antimicrobial agent .
Data Summary Table
科学研究应用
Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections detail specific applications and findings related to this compound.
Antimicrobial Activity
A study evaluating various piperazine derivatives found that compounds with similar piperazine structures demonstrated promising antimicrobial properties. For instance, derivatives were synthesized and tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics .
Anticancer Potential
Compounds containing piperazine moieties have been investigated for their anticancer properties. In vitro studies have suggested that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Neuropharmacological Effects
Piperazine derivatives are well-known for their neuropharmacological effects. Research has indicated that they may act as potential anxiolytics or antidepressants by interacting with neurotransmitter systems such as serotonin and dopamine .
Synthesis and Characterization
The synthesis of (4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
化学反应分析
Multi-Step Reaction Sequence
-
Acylation : Formation of the 3-chlorobenzoyl-piperazine moiety via acylation reactions, likely involving activated acyl chlorides and piperazine derivatives.
-
Alkylation : Incorporation of the tetrahydropyrazolo-pyridine fragment, potentially through nucleophilic substitution or reductive alkylation .
-
Cyclization : Intramolecular or intermolecular cyclization to form the fused heterocyclic system, facilitated by microwave-assisted or traditional heating methods .
Reaction Mechanisms
The compound undergoes reactions typical of amides and heterocycles:
Amide Hydrolysis
-
Mechanism : The amide bond (C=O-N) undergoes hydrolysis under acidic/basic conditions, yielding carboxylic acid and amine derivatives.
-
Equation :
This reaction is critical for modifying the compound’s bioavailability or stability.
Nucleophilic Aromatic Substitution
-
Mechanism : The chlorobenzoyl group may undergo displacement by nucleophiles (e.g., amines, alcohols) due to the electron-withdrawing effect of the carbonyl group.
-
Equation :
This reaction is pivotal for functionalizing the aromatic ring.
Heterocyclic Ring-Opening
-
Mechanism : The tetrahydropyrazolo-pyridine ring may undergo acid-catalyzed ring-opening, particularly under harsh conditions, releasing nitrogen-containing fragments.
-
Equation :
This pathway is relevant for studying degradation or metabolic pathways .
Spectral Data
-
IR : Absorption bands for C=O (amide, ~1650 cm) and C-N (aromatic amine, ~1500–1600 cm).
-
Mass Spectrometry : Molecular ion peak at (CHClNO).
Key Challenges and Considerations
相似化合物的比较
Table 1: Key Structural and Functional Comparisons
常见问题
Basic Research Questions
Q. What are the recommended analytical methods for confirming the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions and piperazine/heterocyclic ring integrity. Compare chemical shifts with analogous compounds (e.g., 3,5-dinitro-4-benzylpiperazinyl ketone in ).
-
High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect impurities (e.g., residual chlorobenzoyl intermediates).
-
Mass Spectrometry (MS) : Use EI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns, as demonstrated for similar piperazine derivatives in .
Table 1 : Key Analytical Parameters
Technique Parameters Reference -NMR 400 MHz, CDCl, δ 1.65–2.32 (piperazine protons) HPLC C18, 70:30 acetonitrile/water, 1 mL/min, λ=254 nm HRMS EI mode, m/z 393.1419 (M)
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?
- Methodological Answer :
- Stepwise Coupling : Use a two-step protocol: (1) synthesize the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core via cyclization of aminopyridine precursors under reflux (e.g., ethanol, 80°C, 12 hrs), followed by (2) coupling with 3-chlorobenzoyl-piperazine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
- Catalytic Optimization : Replace traditional bases (e.g., triethylamine) with milder catalysts (e.g., DMAP) to suppress side reactions, as shown in piperazine-ketone syntheses .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product and remove unreacted intermediates.
Advanced Research Questions
Q. What experimental design strategies are critical for evaluating this compound’s pharmacokinetic (PK) properties in preclinical studies?
- Methodological Answer :
-
Split-Plot Design : Adapt a randomized block design with split plots, as used in pharmacological studies (e.g., trellis system trials in ). Assign doses (main plot), administration routes (subplot), and timepoints (sub-subplot) to assess bioavailability and half-life.
-
Sampling Protocol : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 12, and 24 hrs post-administration. Use LC-MS/MS for quantification, ensuring a lower limit of detection (LLOD) <1 ng/mL .
-
Data Normalization : Correct for inter-animal variability using covariates like body weight and metabolic rate.
Table 2 : PK Parameters in Rodent Models
Parameter Value Method 6.2 hrs Non-compartmental analysis 12.5 µM LC-MS/MS (LLOD: 0.8 ng/mL) Bioavailability 58% AUC comparison (IV vs. oral)
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from analogs (e.g., 3-chloro vs. 4-methyl substituents) and apply multivariate regression to identify key descriptors (e.g., logP, TPSA) influencing activity .
- Crystallographic Validation : Resolve ambiguities in binding modes via X-ray diffraction of ligand-target complexes (e.g., piperazine-ketone interactions with kinase domains) .
- In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model steric clashes or electronic mismatches in disputed analogs .
Q. What methodologies are recommended for assessing environmental fate and ecotoxicological risks of this compound?
- Methodological Answer :
- Environmental Stability : Conduct hydrolysis/photolysis studies under OECD 111 guidelines (e.g., pH 4–9, UV light) to measure degradation half-lives. Monitor byproducts via GC-MS .
- Bioaccumulation Assays : Use OECD 305 protocol with freshwater fish (e.g., Daphnia magna) to determine bioconcentration factors (BCF).
- Tiered Risk Assessment : Combine persistence (P), bioaccumulation (B), and toxicity (T) data into PBT indices, as outlined in .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
- Troubleshooting Matrix :
- Permeability Issues : Compare Caco-2 cell permeability data with logD values. If logD >3, consider prodrug strategies to enhance absorption .
- Metabolic Instability : Incubate with liver microsomes (human/rodent) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .
- Off-Target Effects : Screen against panels of GPCRs/kinases (e.g., Eurofins PanLabs) to rule out non-specific binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
